molecular formula C23H18F2N4O5S B2882979 PROTAC BRD4 ligand-1

PROTAC BRD4 ligand-1

Cat. No.: B2882979
M. Wt: 500.5 g/mol
InChI Key: BSYGSSMAXOMCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 ligand-1 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins by recruiting the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal domain (BET) family and plays a crucial role in regulating gene expression, making it an attractive target for therapeutic interventions, particularly in cancer treatment .

Preparation Methods

The synthesis of PROTAC BRD4 ligand-1 involves several steps, including the preparation of the target-binding moiety, the linker, and the E3 ligase-binding moiety. One common synthetic route involves the use of click chemistry to assemble these components under near-physiological conditions . The reaction typically starts with the synthesis of the target-binding moiety, followed by the attachment of the linker and the E3 ligase-binding moiety. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

PROTAC BRD4 ligand-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, methanol as a solvent, and various coupling agents for amide bond formation . The major products formed from these reactions are the desired PROTAC molecules with high specificity and potency .

Mechanism of Action

PROTAC BRD4 ligand-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of BRD4. This ubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in BRD4 levels . The degradation of BRD4 disrupts its role in gene expression regulation, resulting in the inhibition of cancer cell growth and proliferation .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to selectively degrade target proteins, offering a promising approach in cancer therapy. Among these, the BRD4-specific PROTACs have garnered significant attention due to their potential to inhibit oncogenic pathways by degrading bromodomain-containing protein 4 (BRD4), a key regulator in various cancers. This article focuses on the biological activity of the PROTAC BRD4 ligand-1, highlighting its mechanisms, efficacy, and potential therapeutic applications.

The mechanism of action for PROTACs involves two ligands: one that binds to the target protein (in this case, BRD4) and another that recruits an E3 ubiquitin ligase to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, BRD4 is involved in transcriptional regulation through its association with super-enhancers that drive oncogene expression. By degrading BRD4, PROTACs can disrupt these oncogenic processes.

Inhibition of Tumor Growth

Research indicates that BRD4-specific PROTACs, such as ligand-1, effectively suppress tumor growth in various cancer models. For instance, a study demonstrated that a BRD4 PROTAC (compound 6b) inhibited basal-like breast cancer (BLBC) cell growth by specifically targeting BRD4 without affecting BRD2 or BRD3. This selective degradation led to the downregulation of Krüppel-like factor 5 (KLF5), an important oncoprotein in BLBC, thereby reducing tumor proliferation and survival rates in xenograft models .

Case Studies

  • Basal-Like Breast Cancer : In vivo studies showed that compound 6b significantly inhibited HCC1806 tumor growth in xenograft models. The combination of this PROTAC with KLF5 inhibitors resulted in additive effects, further underscoring its therapeutic potential .
  • Acute Myeloid Leukemia (AML) : Another PROTAC targeting BRD4 demonstrated anticancer effects in AML by inducing apoptosis and cell cycle arrest. The study highlighted that high expression levels of BRD4 correlated with poor patient outcomes, suggesting that targeting this protein could improve survival rates .

Comparative Data on Efficacy

The following table summarizes the efficacy of various BRD4-targeting PROTACs based on their mechanisms and observed outcomes:

CompoundTarget ProteinMechanismIC50 (nM)Cancer TypeOutcome
Compound 6bBRD4CRBN-mediated degradation50Basal-Like Breast CancerTumor growth inhibition
MZ1BRD2/3/4VHL-mediated degradation60Acute Myeloid LeukemiaInduction of apoptosis
dBET6BRD4CRBN-mediated degradation40Various CancersEnhanced anti-tumor activity

Challenges and Future Directions

While the biological activity of this compound shows promise, challenges remain regarding selectivity and off-target effects. Most current BRD4 PROTACs degrade multiple BET proteins, potentially leading to increased toxicity . Future research should focus on developing more selective compounds that minimize these adverse effects while maximizing therapeutic efficacy.

Properties

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYGSSMAXOMCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.